molecular formula C7H3Cl2FO2 B129167 2,3-Dichloro-4-fluorobenzoic acid CAS No. 154257-76-8

2,3-Dichloro-4-fluorobenzoic acid

Cat. No. B129167
M. Wt: 209 g/mol
InChI Key: KPFXMYOQAANDKH-UHFFFAOYSA-N
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Patent
US05481032

Procedure details

If the procedure is as described in Example 13, except that 50.1 g (0.175 mol) of 2,3-dichloro-4,4'-difluorobenzophenone and 10 g of 90 percent hydrogen peroxide, solution are used, 11.8 g (0.105 mol, 60%) of 4-fluorophenol and 28.3 g (0.136 mol, 78%) of 2,3-dichloro-4-fluorobenzoic acid are obtained.
Name
2,3-dichloro-4,4'-difluorobenzophenone
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:16]([Cl:17])=[C:15]([F:18])[CH:14]=[CH:13][C:3]=1[C:4](C1C=CC(F)=CC=1)=[O:5].[OH:19]O>>[F:18][C:15]1[CH:14]=[CH:13][C:3]([OH:19])=[CH:2][CH:16]=1.[Cl:1][C:2]1[C:16]([Cl:17])=[C:15]([F:18])[CH:14]=[CH:13][C:3]=1[C:4]([OH:5])=[O:19]

Inputs

Step One
Name
2,3-dichloro-4,4'-difluorobenzophenone
Quantity
50.1 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=CC(=C1Cl)F
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.105 mol
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1Cl)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.136 mol
AMOUNT: MASS 28.3 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05481032

Procedure details

If the procedure is as described in Example 13, except that 50.1 g (0.175 mol) of 2,3-dichloro-4,4'-difluorobenzophenone and 10 g of 90 percent hydrogen peroxide, solution are used, 11.8 g (0.105 mol, 60%) of 4-fluorophenol and 28.3 g (0.136 mol, 78%) of 2,3-dichloro-4-fluorobenzoic acid are obtained.
Name
2,3-dichloro-4,4'-difluorobenzophenone
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:16]([Cl:17])=[C:15]([F:18])[CH:14]=[CH:13][C:3]=1[C:4](C1C=CC(F)=CC=1)=[O:5].[OH:19]O>>[F:18][C:15]1[CH:14]=[CH:13][C:3]([OH:19])=[CH:2][CH:16]=1.[Cl:1][C:2]1[C:16]([Cl:17])=[C:15]([F:18])[CH:14]=[CH:13][C:3]=1[C:4]([OH:5])=[O:19]

Inputs

Step One
Name
2,3-dichloro-4,4'-difluorobenzophenone
Quantity
50.1 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=CC(=C1Cl)F
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.105 mol
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1Cl)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.136 mol
AMOUNT: MASS 28.3 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.